molecular formula C19H21FN2O3S B2531479 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide CAS No. 946372-77-6

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide

Cat. No.: B2531479
CAS No.: 946372-77-6
M. Wt: 376.45
InChI Key: PIICWLASHOPMDI-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of a class of molecules known for their diverse pharmacological properties, making it a subject of interest in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include butyl lithium, fluorobenzene sulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the compound .

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and sulfonamides, such as:

  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide.

Uniqueness

What sets N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide apart is its unique combination of the quinoline core with the butyl and sulfonamide groups, along with the fluorine atom.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-3-12-22-17-10-9-15(13-14(17)8-11-19(22)23)21-26(24,25)18-7-5-4-6-16(18)20/h4-7,9-10,13,21H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIICWLASHOPMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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